molecular formula C20H13ClF3N5O2 B2555590 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 852441-04-4

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No. B2555590
CAS RN: 852441-04-4
M. Wt: 447.8
InChI Key: SISYEXCAMKDQJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H13ClF3N5O2 and its molecular weight is 447.8. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Research has demonstrated the potential of pyrazolo[3,4-d]pyrimidine derivatives in antitumor activities. A series of derivatives, including ones structurally similar to the specified compound, were synthesized and evaluated for their in vitro antitumor efficacy. Notably, derivatives were tested against human breast adenocarcinoma cell lines, revealing mild to moderate activity compared with standard antitumor references. Among these, certain derivatives showcased significant activity, underscoring the therapeutic potential of this compound class in cancer treatment (El-Morsy et al., 2017).

Antimicrobial Activity

The compound's framework has also been explored for antimicrobial properties. Investigations into new heterocycles incorporating the antipyrine moiety, which shares a core structure with the specified compound, have revealed promising antimicrobial agents. These studies include the synthesis of novel compounds with varied structural adjustments, leading to enhanced antimicrobial efficacy against a range of microorganisms, indicating the compound's versatility in addressing bacterial infections (Bondock et al., 2008).

Synthesis and Characterization

The synthesis and characterization of pyrazolo[3,4-d]pyrimidine derivatives have been a focal point of research, aimed at exploring their chemical properties and potential biological applications. Efforts in this area have led to the development of methodologies for creating a variety of derivatives, facilitating the examination of their biological activities and paving the way for further pharmacological studies. This work emphasizes the compound's role as a building block for developing new molecules with potential therapeutic applications (Desai et al., 2008).

properties

IUPAC Name

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3N5O2/c21-13-3-7-15(8-4-13)29-18-16(9-26-29)19(31)28(11-25-18)10-17(30)27-14-5-1-12(2-6-14)20(22,23)24/h1-9,11H,10H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISYEXCAMKDQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.